molecular formula C11H11NO2 B2450229 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS No. 183995-29-1

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No.: B2450229
CAS No.: 183995-29-1
M. Wt: 189.214
InChI Key: LGBKYWRUPUABPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring. The methyl group at the 7th position and the acetonitrile group attached to the benzodioxane ring contribute to its unique chemical properties.

Properties

IUPAC Name

2-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-6-10-11(14-5-4-13-10)7-9(8)2-3-12/h6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKYWRUPUABPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC#N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the following steps:

    Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring system. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.

    Introduction of the Methyl Group: The methyl group can be introduced at the 7th position of the benzodioxane ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetonitrile Group: The final step involves the introduction of the acetonitrile group. This can be achieved through a nucleophilic substitution reaction where the benzodioxane derivative is treated with acetonitrile in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: The parent compound without the methyl and acetonitrile groups.

    2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A derivative with a sulfonamide group.

    6-Acetyl-1,4-benzodioxane: A derivative with an acetyl group.

Uniqueness

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzodioxane derivatives.

Biological Activity

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a compound belonging to the class of benzodioxane derivatives. These compounds are characterized by their unique bicyclic structure and have been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NC_{11}H_{13}N, with a molecular weight of approximately 173.23 g/mol. The compound features a benzodioxane ring system that contributes to its biological activity.

The biological activity of this compound may involve its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor by binding to active sites, thereby modulating various biochemical pathways.

Antimicrobial Activity

Research has indicated that derivatives of benzodioxane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodioxane derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The effectiveness of these compounds is often compared against standard antibiotics.

CompoundActivityReference
This compoundModerate inhibition against MRSA
Benzodioxane derivative AStrong inhibition against MRSA

Anticancer Activity

The anticancer potential of benzodioxane derivatives has been explored in various studies. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as A375 (melanoma) and HTB9 (bladder cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Compound TestedReference
A37525Benzodioxane derivative B
HTB930Benzodioxane derivative C

Enzyme Inhibition

Studies have indicated that this compound may inhibit cholinesterase enzymes. This inhibition can lead to increased levels of acetylcholine in the nervous system, potentially affecting neurological functions.

Enzyme TargetInhibition TypeReference
CholinesteraseCompetitive

Case Studies

A notable study investigated the synthesis and biological evaluation of various benzodioxane derivatives, including this compound. The results indicated promising antibacterial and anticancer activities compared to established drugs.

Study Highlights:

  • Synthesis Method : Mechanochemical synthesis was employed to enhance yield and purity.
  • Biological Testing : Compounds were tested against several bacterial strains and cancer cell lines.
  • Results : Significant antibacterial activity was noted against MRSA; cytotoxicity was observed in multiple cancer cell lines.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile?

  • Methodological Answer : A multi-step approach is typically employed:

Core Synthesis : Start with 2,3-dihydro-1,4-benzodioxin derivatives (e.g., 7-methyl-substituted precursors) and introduce the acetonitrile group via nucleophilic substitution or coupling reactions. For example, bromination at the 6-position followed by cyanation using KCN or CuCN .

Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and activators like LiH to enhance reactivity. Monitor progress via TLC and isolate products via ice-water precipitation .

  • Key Considerations : pH control during intermediate steps (e.g., sulfonamide formation) improves yield .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H-NMR/IR Spectroscopy : Identify characteristic peaks (e.g., nitrile stretch at ~2200 cm⁻¹ in IR, methyl protons in benzodioxin at δ 2.3–2.5 ppm in ¹H-NMR) .
  • CHN Analysis : Verify molecular formula (C₁₁H₁₁NO₂) and purity.
  • X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Biological Probes : The nitrile group enables click chemistry for bioconjugation in drug discovery pipelines .
  • Enzyme Inhibition : Derivatives of benzodioxin-acetonitrile have been evaluated for α-glucosidase inhibition (IC₅₀ ~80–100 μM in related compounds), suggesting anti-diabetic potential .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for cyanation efficiency. For example, Pd(OAc)₂ with DPPF ligand in DMF at 80°C .
  • Solvent Effects : Compare DMF vs. acetonitrile for solubility and reaction kinetics.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What computational tools are recommended for studying electronic properties or docking studies?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electronic distributions (e.g., HOMO-LUMO gaps of the benzodioxin core and nitrile group) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like α-glucosidase (PDB: 3W37). Compare with experimental IC₅₀ data for validation .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or MestReNova) .
  • Isotopic Labeling : Use ¹³C-labeled nitrile precursors to resolve overlapping signals in crowded spectral regions.
  • Dynamic Effects : Consider rotational barriers in the benzodioxin ring that may cause splitting in NMR spectra .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the methyl group in stabilizing the benzodioxin ring during reactions (e.g., via Hammett analysis) .
  • Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to assess therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.